molecular formula C12H12BrNO3 B7961957 Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B7961957
M. Wt: 298.13 g/mol
InChI Key: FQCHJYDXCLWNPX-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-(2-iodophenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens. This can lead to differences in reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-12(16)8-6-11(15)14(7-8)10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCHJYDXCLWNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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